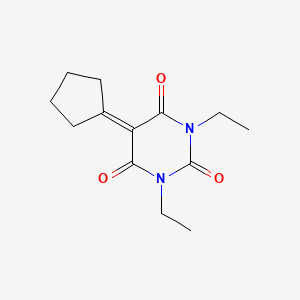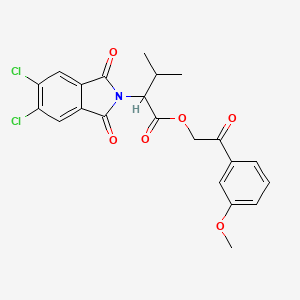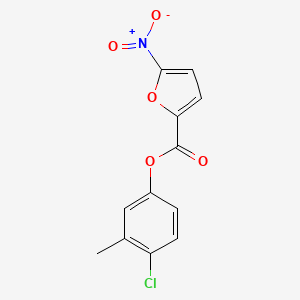
4-Chloro-3-methylphenyl 5-nitrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methylphenyl 5-nitrofuran-2-carboxylate is a compound that belongs to the class of nitrofurans, which are known for their diverse biological activities This compound features a nitrofuran ring, which is a furan ring substituted with a nitro group, and an ester linkage to a 4-chloro-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl 5-nitrofuran-2-carboxylate typically involves the esterification of 5-nitrofuran-2-carboxylic acid with 4-chloro-3-methylphenol. The reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The esterification process may also involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenyl 5-nitrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphenyl 5-nitrofuran-2-carboxylate involves its interaction with biological targets, leading to its antimicrobial effects. The nitrofuran moiety can undergo reduction within microbial cells, generating reactive intermediates that can damage DNA, proteins, and other cellular components. This results in the inhibition of microbial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-nitrofuran-2-carboxylate: Similar structure but with a methyl ester group instead of the 4-chloro-3-methylphenyl group.
2-Acetyl-5-nitrofuran: Contains an acetyl group instead of the ester linkage.
N-(5-acetyl-2-nitrofuran-3-yl)acetamide: Features an acetamide group in place of the ester linkage
Uniqueness
4-Chloro-3-methylphenyl 5-nitrofuran-2-carboxylate is unique due to its specific ester linkage to a 4-chloro-3-methylphenyl group, which may confer distinct biological activities and chemical reactivity compared to other nitrofuran derivatives .
Properties
Molecular Formula |
C12H8ClNO5 |
|---|---|
Molecular Weight |
281.65 g/mol |
IUPAC Name |
(4-chloro-3-methylphenyl) 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C12H8ClNO5/c1-7-6-8(2-3-9(7)13)18-12(15)10-4-5-11(19-10)14(16)17/h2-6H,1H3 |
InChI Key |
YSSSXXWTUOODDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [phenyl(phenylamino)methyl]phosphonite](/img/structure/B12467710.png)
![N-(2-chlorophenyl)-6-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12467712.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)benzamide](/img/structure/B12467718.png)
![[4-(4-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12467725.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12467726.png)
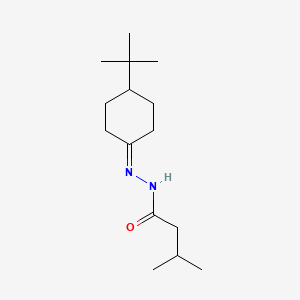
![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride](/img/structure/B12467736.png)
![N-(2,4-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B12467756.png)
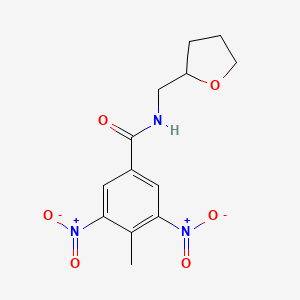
![4-[2-(2,6-difluorophenyl)-5-(2-fluorophenyl)-1H-imidazol-4-yl]pyridine](/img/structure/B12467760.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12467774.png)
![azanium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(4-benzoylbenzoyl)oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12467788.png)
